molecular formula C10H18O3 B14010270 2-Ethoxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole CAS No. 23695-60-5

2-Ethoxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole

Cat. No.: B14010270
CAS No.: 23695-60-5
M. Wt: 186.25 g/mol
InChI Key: JKOOQHHVGNNNGK-UHFFFAOYSA-N
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Description

2-Ethoxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole is an organic compound with a complex structure It belongs to the class of benzodioxoles, which are characterized by a dioxole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl vinyl ether with a suitable dioxole precursor in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

2-Ethoxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole
  • 2-Ethoxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxane
  • 2-Propoxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole

Uniqueness

2-Ethoxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole is unique due to its specific ethoxy and methyl substitutions, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

23695-60-5

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-ethoxy-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole

InChI

InChI=1S/C10H18O3/c1-3-11-10(2)12-8-6-4-5-7-9(8)13-10/h8-9H,3-7H2,1-2H3

InChI Key

JKOOQHHVGNNNGK-UHFFFAOYSA-N

Canonical SMILES

CCOC1(OC2CCCCC2O1)C

Origin of Product

United States

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